Diethylhexyltin acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

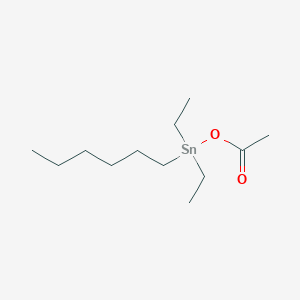

Diethylhexyltin acetate (hypothetical structure: (C₄H₉)₂(C₆H₁₃)SnOOCCH₃) is an organotin compound, a class of chemicals widely used as catalysts, stabilizers in polyvinyl chloride (PVC) production, and biocides. Organotin compounds like this typically exhibit thermal stability and reactivity that make them valuable in industrial applications. While specific data on this compound are sparse in the provided evidence, its structural analogs (e.g., dibutyltin dilaurate, dioctyltin maleate) suggest roles in polymer stabilization and catalysis. Organotin compounds are regulated due to their toxicity, particularly their environmental persistence and endocrine-disrupting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylhexyltin acetate can be synthesized through the reaction of diethylhexyltin oxide with acetic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetate ester. The general reaction can be represented as follows:

(C2H5)2Sn(C6H13)2O+CH3COOH→(C2H5)2Sn(C6H13)2OCOCH3+H2O

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis Reaction

Diethylhexyltin acetate undergoes hydrolysis in aqueous environments, yielding diethylhexyltin hydroxide and acetic acid . This reaction is critical in environmental and industrial contexts, as it influences the compound’s stability and toxicity profile.

Reaction Mechanism :

Diethylhexyltin acetate+H2O→Diethylhexyltin hydroxide+CH3COOH

Key Data :

-

Hydrolysis is pH-dependent, proceeding faster in acidic or alkaline conditions.

-

The reaction is reversible under controlled environments, allowing for recovery of the parent compound.

Transesterification

This compound acts as a catalyst in transesterification reactions, facilitating the exchange of alkoxy groups between esters. This property is leveraged in polymer chemistry and coatings.

General Reaction :

RCOOR′+R”OHDiethylhexyltin acetateRCOOR”+R’OH

Applications :

-

Used in synthesizing polyurethane adhesives and sealants, where it enhances crosslinking efficiency .

Role in Polymerization

This compound serves as a thermal stabilizer and catalyst in polymerization reactions, particularly for vinyl and acrylic polymers.

Mechanism :

-

Stabilizes polymers by scavenging free radicals and forming stable crosslinks .

-

Enhances thermal degradation resistance in PVC and polyurethane systems .

Reaction Table :

| Polymer Type | Role of this compound | Outcome |

|---|---|---|

| Polyvinyl Chloride | Thermal stabilizer | Reduced decomposition at >200°C |

| Polyurethane | Crosslinking catalyst | Improved mechanical strength |

Scientific Research Applications

Diethylhexyltin acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and effects on cellular processes.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of diethylhexyltin acetate involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with proteins, enzymes, and other macromolecules, potentially altering their function and activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

The comparison focuses on structural analogs (organic acetates and other organotin derivatives) to highlight differences in properties, applications, and safety.

Hexyl Acetate (CAS 142-92-7)

- Structure : An organic ester (C₆H₁₃OOCCH₃), lacking the tin center.

- Uses : Primarily a solvent in coatings, adhesives, and fragrances due to its low toxicity and pleasant odor .

- Toxicity : Classified as low hazard; requires standard lab safety protocols (e.g., ventilation, gloves) .

2-Ethylhexyl Acetate (CAS Unspecified)

- Structure : Branched ester (CH₂CH₂C(CH₂CH₃)CH₂OOCCH₃).

- Uses : Solvent in paints, inks, and cosmetics. Offers slower evaporation than hexyl acetate, enhancing film formation .

Dicyclopentenyloxyethyl Acrylate (CAS 65983-31-5)

- Structure : Acrylate ester with a cyclic moiety (C₁₅H₂₀O₃).

- Uses: Monomer in UV-curable resins and adhesives. Requires stringent handling due to skin/eye irritation risks .

- Safety : Immediate first aid measures include decontamination and medical consultation for inhalation exposure .

Organotin Compounds (General Class)

- Structure : Tin (Sn) bonded to organic groups (e.g., ethyl, hexyl).

- Uses :

- PVC stabilizers (e.g., dibutyltin compounds prevent degradation during processing).

- Catalysts in silicone rubber and polyurethane production.

- Toxicity : High concern for environmental and human health. Tributyltin (TBT), for example, is banned in antifouling paints due to endocrine disruption .

Table 1: Comparative Properties of Diethylhexyltin Acetate and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Uses | Toxicity Profile |

|---|---|---|---|---|

| This compound | (C₄H₉)₂(C₆H₁₃)SnOOCCH₃ | ~350 (estimated) | PVC stabilization, catalysis | High (organotin class) |

| Hexyl acetate | C₈H₁₆O₂ | 144.21 | Solvent, fragrances | Low |

| 2-Ethylhexyl acetate | C₁₀H₂₀O₂ | 172.27 | Paints, inks | Moderate |

| Dicyclopentenyloxyethyl acrylate | C₁₅H₂₀O₃ | 248.3 | UV-curable resins | Irritant, requires PPE |

Biological Activity

Diethylhexyltin acetate (DEHTA) is an organotin compound that has garnered attention due to its potential biological activities, particularly in the fields of toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of DEHTA, including its antibacterial properties, potential toxicity, and implications for human health.

This compound is a derivative of tin that contains two ethyl groups and a hexyltin moiety. Its chemical structure can be represented as follows:

This structure contributes to its solubility in organic solvents and its reactivity with various biological systems.

Antibacterial Properties

Research has indicated that DEHTA exhibits significant antibacterial activity against various strains of bacteria. A study conducted by demonstrated that organotin compounds, including DEHTA, inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Toxicity and Safety Concerns

Despite its antibacterial properties, DEHTA raises concerns regarding toxicity. Organotin compounds are known for their endocrine-disrupting effects and potential reproductive toxicity. A review on organotin toxicity highlighted that exposure to DEHTA can lead to adverse effects on reproductive health, particularly in aquatic organisms and laboratory animals.

Table 2: Toxicological Effects of this compound

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Reproductive Health | Decreased fertility in rodents | |

| Endocrine Disruption | Altered hormone levels | |

| Cytotoxicity | Induction of apoptosis in cell lines |

Case Study 1: Reproductive Toxicity in Rodents

In a controlled study, pregnant rats were administered varying doses of DEHTA. The findings indicated a dose-dependent increase in fetal abnormalities and reduced litter size at higher concentrations. This study underscores the potential risks associated with exposure during critical developmental periods.

Case Study 2: Environmental Impact

Another investigation focused on the environmental effects of DEHTA, particularly its bioaccumulation in aquatic ecosystems. The study found that DEHTA concentrations in water bodies correlated with significant declines in fish populations, suggesting a need for regulatory measures to limit its release into the environment.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing diethylhexyltin acetate with high reproducibility?

- Methodological Answer : Synthesis should follow strict stoichiometric ratios (e.g., 1:1 molar ratio of diethylhexyltin chloride to sodium acetate) in anhydrous solvents like toluene. Monitor reaction progress via FTIR to track acetate ligand incorporation (C-O stretching at ~1250 cm⁻¹). Purification via vacuum distillation or column chromatography is critical to remove unreacted precursors. Detailed protocols, including temperature control (±2°C) and inert atmosphere requirements, should align with reproducibility guidelines for organometallic syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm Sn-C and Sn-O bonding via <sup>119</sup>Sn NMR (δ ~200-300 ppm for Sn-OAc).

- Elemental analysis : Verify C/H/Sn ratios within ±0.3% of theoretical values.

- Mass spectrometry (ESI-MS) : Identify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 335).

Cross-reference data with authoritative databases like NIST Chemistry WebBook for validation .

Q. What stability considerations are essential when handling this compound in laboratory settings?

- Methodological Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products like diethylhexyltin oxide. Use Schlenk-line techniques for air-sensitive manipulations .

Advanced Research Questions

Q. How should researchers address contradictions in reported catalytic activity of this compound across studies?

- Methodological Answer : Perform meta-analysis of kinetic data (e.g., turnover frequency, activation energy) using PRISMA guidelines to identify confounding variables . Control for:

- Ligand dissociation : Monitor via <sup>119</sup>Sn NMR under reaction conditions.

- Solvent effects : Compare activity in polar (DMF) vs. non-polar (hexane) media.

- Substrate scope : Test with electron-deficient vs. electron-rich substrates.

Statistical tools like ANOVA can isolate significant factors .

Q. What computational methods are suitable for modeling the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:

- Transition states : Identify energy barriers for transmetallation steps.

- Electrostatic potential maps : Predict nucleophilic/electrophilic sites.

Validate models against experimental kinetic isotope effects (KIE) and Hammett plots .

Q. How can researchers design toxicity studies for this compound to align with green chemistry principles?

- Methodological Answer : Use in vitro assays (e.g., HepG2 cell viability assays) to assess acute toxicity (IC₅₀ values). Compare with OECD guidelines for organotin compounds. For environmental impact, conduct microcosm studies to evaluate biodegradation pathways via LC-MS/MS metabolite profiling .

Q. Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to NMR/IR datasets to cluster samples by spectral similarity. Use Grubbs’ test to identify outliers in replicate measurements. Report confidence intervals (95% CI) for peak assignments and provide raw data in supplementary materials .

Q. How should researchers document non-reproducible results in studies involving this compound?

- Detailed experimental logs : Note batch-to-batch variations in precursor purity.

- Negative data : Report failed reactions in supplementary tables with hypothesized causes (e.g., trace moisture).

- Peer review : Disclose limitations in the discussion section to guide future work .

Q. Interdisciplinary Applications

Q. What methodologies enable the integration of this compound into hybrid nanomaterials for catalytic applications?

- Methodological Answer : Use sol-gel techniques to immobilize the compound on mesoporous silica (e.g., SBA-15). Characterize via BET surface area analysis and TEM to confirm uniform dispersion. Test catalytic efficiency in model reactions (e.g., Suzuki-Miyaura coupling) and compare leaching rates using ICP-MS .

Q. How can researchers leverage machine learning to optimize reaction conditions for this compound-mediated transformations?

- Methodological Answer : Train neural networks on reaction datasets (e.g., yield, temperature, solvent polarity) to predict optimal parameters. Validate models with high-throughput robotic screening (e.g., Chemspeed platforms). Publish code and training data in open repositories to foster reproducibility .

Properties

CAS No. |

105868-42-6 |

|---|---|

Molecular Formula |

C12H26O2Sn |

Molecular Weight |

321.04 g/mol |

IUPAC Name |

[diethyl(hexyl)stannyl] acetate |

InChI |

InChI=1S/C6H13.C2H4O2.2C2H5.Sn/c1-3-5-6-4-2;1-2(3)4;2*1-2;/h1,3-6H2,2H3;1H3,(H,3,4);2*1H2,2H3;/q;;;;+1/p-1 |

InChI Key |

RMITYDLNURSTLR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC[Sn](CC)(CC)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.